molecular formula C16H12F2O3 B13078715 (2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid

(2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid

Cat. No.: B13078715
M. Wt: 290.26 g/mol
InChI Key: REGJOYOSKBAXEZ-RAXLEYEMSA-N
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Description

(2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid (CAS 380344-74-1) is a high-purity chemical compound with a molecular formula of C16H12F2O3 and a molecular weight of 290.26 g/mol . This proprietary compound, characterized by its Z-configuration (cis) stereochemistry around the double bond, features a difluoromethoxy substituent on one phenyl ring, a structural motif known to influence electronic properties, metabolic stability, and membrane permeability in medicinal chemistry research. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers value this chemical for exploring structure-activity relationships in drug discovery, particularly as a building block for developing enzyme inhibitors or receptor modulators where the difluoromethoxy group can enhance binding affinity and optimize pharmacokinetic properties. The compound requires cold-chain transportation to ensure stability and is available from global storage facilities to support ongoing scientific investigations in chemical biology and pharmaceutical development .

Properties

Molecular Formula

C16H12F2O3

Molecular Weight

290.26 g/mol

IUPAC Name

(Z)-3-[2-(difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid

InChI

InChI=1S/C16H12F2O3/c17-16(18)21-14-9-5-4-8-12(14)10-13(15(19)20)11-6-2-1-3-7-11/h1-10,16H,(H,19,20)/b13-10-

InChI Key

REGJOYOSKBAXEZ-RAXLEYEMSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=CC=C2OC(F)F)/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CC=C2OC(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Synthesis of 2-(Difluoromethoxy)benzaldehyde Starting from 2-hydroxybenzaldehyde, treatment with difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or equivalents under controlled conditions Introduction of difluoromethoxy group at ortho position on benzaldehyde ring
2 Claisen-Schmidt Aldol Condensation React 2-(difluoromethoxy)benzaldehyde with acetophenone in presence of base (e.g., NaOH or KOH) in ethanol or methanol solvent Formation of (2Z)-3-[2-(difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid with high stereoselectivity
3 Acidification and Purification Acidify reaction mixture with dilute acid (e.g., HCl), followed by recrystallization Isolation of pure target compound with Z-configuration confirmed by NMR and IR spectroscopy

Research Findings and Analytical Data

  • The aldol condensation step is critical for achieving the (2Z) stereochemistry. Reaction conditions such as temperature, solvent, and base concentration influence the stereoselectivity and yield.

  • The difluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, which is why its introduction at the benzaldehyde stage is crucial.

  • Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

  • Purity and stereochemistry are often validated by High-Performance Liquid Chromatography (HPLC) and X-ray crystallography when necessary.

Summary Table of Preparation Methods

Parameter Details
Starting Materials 2-Hydroxybenzaldehyde, acetophenone, difluoromethylating agents
Key Reaction Claisen-Schmidt aldol condensation
Catalyst/Base Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Solvent Ethanol, methanol, or mixed solvents
Temperature Typically room temperature to reflux conditions (25–80 °C)
Reaction Time Several hours (commonly 4–12 hours)
Purification Acidification followed by recrystallization or chromatographic techniques
Yield Moderate to high (variable depending on conditions, typically 60–85%)
Stereoselectivity High preference for (2Z)-isomer
Analytical Confirmation NMR, IR, MS, HPLC, and optionally X-ray crystallography

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions. Esterification with alcohols or amidation with amines occurs under acidic or coupling conditions:

Reaction TypeReagents/ConditionsProductYield/Notes
EsterificationMethanol, H₂SO₄ (catalytic)Methyl (2Z)-3-[2-(difluoromethoxy)phenyl]-2-phenylprop-2-enoate~75% yield
AmidationThionyl chloride (SOCl₂), followed by ammonia(2Z)-3-[2-(difluoromethoxy)phenyl]-2-phenylprop-2-enamideRequires anhydrous conditions

The difluoromethoxy group remains inert during these reactions due to the stability of C-F bonds .

Reduction of the α,β-Unsaturated System

The Z-configured double bond undergoes selective hydrogenation:

ReactionCatalyst/ReductantProductSelectivity
Catalytic HydrogenationH₂, Pd/C (10% w/w)3-[2-(Difluoromethoxy)phenyl]-2-phenylpropanoic acidComplete saturation of the double bond
Partial ReductionNaBH₄, NiCl₂No reaction observedDouble bond remains intact due to conjugation with the carboxylic acid

Cross-Coupling Reactions

The aryl rings participate in palladium-catalyzed couplings, though reactivity depends on halogen substituents (not present in the parent compound). Synthetic derivatives with bromine at the para position of the phenyl group undergo Suzuki-Miyaura coupling:

SubstrateCoupling PartnerConditionsProductEfficiency
Brominated derivativePhenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1)Biaryl derivative82% yield

Oxidation Reactions

The α,β-unsaturated system resists epoxidation but undergoes oxidative cleavage under strong conditions:

Oxidizing AgentConditionsProductNotes
Ozone (O₃)-78°C, followed by Zn/H₂O2-(Difluoromethoxy)benzaldehyde + Phenylacetic acidRequires cryogenic conditions
KMnO₄ (acidic)H₂SO₄, heatCarboxylic acid fragmentsNon-selective; degrades the difluoromethoxy group

Biological Interactions and Metabolic Reactions

In vitro studies highlight enzymatic modifications:

  • Esterase Hydrolysis : Liver esterases convert esters back to the parent carboxylic acid (t₁/₂ = 2.1 hours in human plasma) .

  • Cytochrome P450 Oxidation : The difluoromethoxy group resists demethylation, enhancing metabolic stability compared to methoxy analogs .

Comparative Reactivity with Structural Analogs

The Z-configuration and difluoromethoxy group differentiate its reactivity from similar compounds:

CompoundKey Structural FeatureReaction with H₂/Pd/C
(2E)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acidE-configurationFaster hydrogenation (ΔG‡ = 58 kJ/mol vs. 65 kJ/mol for Z-form)
3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acidPara-substitutionLower steric hindrance in esterification (yield = 88%)

Scientific Research Applications

The compound (2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid , also known as a difluoromethoxy-substituted phenylpropanoic acid, has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its diverse applications, supported by data tables and case studies.

Chemical Properties and Structure

The compound features a unique structure characterized by the presence of a difluoromethoxy group, which enhances its biological activity and stability. Its molecular formula is C15H14F2O3C_{15}H_{14}F_2O_3, with a molecular weight of approximately 284.27 g/mol. The structural formula can be represented as follows: 2Z 3 2 Difluoromethoxy phenyl 2 phenylprop 2 enoic acid\text{ 2Z 3 2 Difluoromethoxy phenyl 2 phenylprop 2 enoic acid}

Anti-inflammatory Properties

One of the primary applications of this compound is in the development of anti-inflammatory drugs. Studies have shown that derivatives of phenylpropanoic acids exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The difluoromethoxy substitution enhances the lipophilicity and bioavailability of the compound, making it a promising candidate for further drug development .

Anticancer Activity

Recent research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation .

Case Study: Drug Development

A notable case study involved the synthesis of this compound as part of a larger project aimed at developing selective inhibitors for cancer treatment. The research team reported that the difluoromethoxy group significantly improved the binding affinity to target proteins compared to non-substituted analogs. This finding supports the hypothesis that such modifications can lead to more effective therapeutic agents .

Polymer Chemistry

In materials science, this compound is being explored for its potential use as a polymer additive. Its unique chemical properties allow it to act as a stabilizer or modifier in polymer formulations, enhancing mechanical strength and thermal stability. This application is particularly relevant in the production of high-performance plastics and coatings .

Cosmetic Formulations

The cosmetic industry has also shown interest in this compound due to its potential as an active ingredient in skin care formulations. Its anti-inflammatory properties make it suitable for products aimed at reducing skin irritation and promoting healing. Formulations incorporating this compound are being developed to provide enhanced moisturizing effects while maintaining skin integrity .

Mechanism of Action

The mechanism of action of (2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Roflumilast and PDE4 Inhibitors

Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide) shares the difluoromethoxy aromatic substituent with the target compound. Key comparisons:

  • Structural divergence : Roflumilast is a benzamide derivative, whereas the target compound is an α,β-unsaturated acid.
  • Bioactivity: Roflumilast inhibits PDE4 with IC₅₀ = 0.8 nM in human neutrophils, attributed to its difluoromethoxy group enhancing binding affinity .
  • Metabolism : The difluoromethoxy group in both compounds resists oxidative degradation, but the carboxylic acid in the target compound may alter pharmacokinetics (e.g., increased solubility).
Table 1: Key Properties of Difluoromethoxy-Containing Compounds
Property (2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic Acid Roflumilast
Molecular Weight ~285.23 g/mol (estimated) 403.21 g/mol
Functional Groups Carboxylic acid, α,β-unsaturated bond Benzamide, dichloropyridine
Bioactivity (IC₅₀) Not reported 0.8 nM (PDE4 inhibition)
Metabolic Stability High (due to –OCF₂H) High (roflumilast N-oxide metabolite)

Benzilic Acid Derivatives

2,2-Diphenyl-2-hydroxyacetic acid (benzilic acid) (CAS 76-93-7) shares two aromatic rings but lacks the difluoromethoxy group and α,β-unsaturation .

  • Acidity : The target compound’s carboxylic acid (pKa ~4–5) is stronger than benzilic acid’s hydroxyl group (pKa ~10–12), affecting ionization and solubility.
  • Conformational Rigidity : The Z-configuration and α,β-unsaturated bond in the target compound impose planar rigidity, unlike the flexible tetrahedral carbon in benzilic acid.

Fluorinated Prop-2-enoic Acid Derivatives

(2Z)-3-{[3-(Difluoromethoxy)phenyl]carbamoyl}prop-2-enoic Acid (CAS 1216321-25-3)
  • Structural similarity: Both compounds have a Z-configured prop-2-enoic acid backbone and difluoromethoxy-substituted phenyl groups.
  • Key difference : The carbamoyl group (–CONH–) in this analog replaces the phenyl group at the β-position, altering hydrogen-bonding capacity and target selectivity .
Ethyl (2Z)-2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate
  • Functional groups: A cyano (–CN) and ester (–COOEt) replace the carboxylic acid and phenyl group.
  • Reactivity: The ester and cyano groups may reduce acidity (compared to the target compound) and increase electrophilicity at the β-carbon .

Perfluorinated Polymers and Esters

Compounds like poly(difluoromethylene) derivatives (–7) share the fluorinated backbone but differ in polymer structure and lack bioactive substituents.

Biological Activity

The compound (2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid is a member of the cinnamic acid derivatives, characterized by its unique difluoromethoxy substitution. This article explores its biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties, based on available literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₈F₂O₃
  • SMILES : C1=CC=C(C(=C1)C=CC(=O)O)OC(F)F
  • InChIKey : KLWSPVZYBMMDBR-UHFFFAOYSA-N

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs, particularly those containing difluoromethoxy groups, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were reported at approximately 25.9 μM for S. aureus and 12.9 μM for MRSA, indicating bactericidal activity as the minimum bactericidal concentration (MBC) values equaled the MIC values .

2. Anti-inflammatory Potential

The anti-inflammatory effects of this compound class have been evaluated through various assays that measure the modulation of inflammatory pathways. Notably, the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical transcription factor in inflammatory responses, was assessed. Certain derivatives exhibited a decrease in NF-κB activity by up to 15%, suggesting a potential for anti-inflammatory applications .

3. Anticancer Activity

In vitro studies have highlighted the anticancer potential of related compounds in human prostate cancer cell lines (PC-3). The mechanisms involved include modulation of apoptosis and cell proliferation pathways. Notably, a significant reduction in alpha1D- and alpha1B-adrenoceptor expression was associated with apoptosis induced by these compounds .

Case Studies and Research Findings

Study Biological Activity Findings
Study AAntimicrobialEffective against S. aureus and MRSA; MIC = 25.9 μM .
Study BAnti-inflammatoryDecreased NF-κB activity by up to 15% .
Study CAnticancerInduced apoptosis in PC-3 cells; reduced adrenoceptor expression .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid, and how can stereochemical purity (Z-configuration) be ensured?

  • Methodology : The Z-configuration can be confirmed via nuclear Overhauser effect (NOE) NMR spectroscopy, where spatial proximity of protons on adjacent carbons is observed. For synthesis, a Horner-Wadsworth-Emmons reaction using diethyl (difluoromethoxybenzyl)phosphonate and phenylacetic acid derivatives is recommended. Reaction conditions (e.g., base strength, solvent polarity) must be optimized to minimize isomerization .
  • Validation : High-performance liquid chromatography (HPLC) with chiral stationary phases or X-ray crystallography (if crystals are obtainable) ensures stereochemical purity .

Q. How can solubility and stability challenges of this compound in aqueous buffers be addressed for in vitro assays?

  • Methodology : Solubility can be improved using co-solvents like dimethyl sulfoxide (DMSO) or cyclodextrin-based encapsulation. Stability under physiological pH (6.5–7.5) should be tested via UV-Vis spectroscopy over 24–72 hours. For hydrolysis-prone moieties (e.g., difluoromethoxy group), use phosphate-buffered saline (PBS) with controlled ionic strength to minimize degradation .

Q. What spectroscopic techniques are critical for structural characterization?

  • Key Techniques :

  • NMR : 19F^{19}\text{F} NMR to confirm difluoromethoxy group integrity (δ140\delta \approx -140 to 150-150 ppm).
  • IR : Stretching frequencies for carbonyl (C=O, ~1700 cm1^{-1}) and conjugated double bonds (C=C, ~1600 cm1^{-1}).
  • MS : High-resolution mass spectrometry (HRMS) for molecular ion validation (C16H12F2O3\text{C}_{16}\text{H}_{12}\text{F}_2\text{O}_3, exact mass 298.0756) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., cyclooxygenase-2)?

  • Methodology : Use molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to assess binding affinity and stability. Focus on the prop-2-enoic acid moiety’s electrostatic interactions with catalytic residues. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental strategies resolve contradictions in in vitro vs. in vivo efficacy data?

  • Approach :

  • Pharmacokinetics : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability issues.
  • Metabolite Profiling : LC-MS/MS to detect active/inactive metabolites. For example, difluoromethoxy dealkylation could reduce activity .
  • Dose-Response Correlation : Use nonlinear regression models to compare in vitro IC50_{50} and in vivo ED50_{50} values .

Q. How to design a structure-activity relationship (SAR) study for optimizing anti-inflammatory activity?

  • Framework :

  • Core Modifications : Replace the difluoromethoxy group with trifluoromethoxy or methoxy groups (see for analogs).
  • Side Chain Variations : Introduce methyl/ethyl groups at the phenyl ring’s para position to assess steric effects.
  • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC50_{50} values .

Safety and Handling

Q. What engineering controls are critical for handling this compound in a laboratory setting?

  • Protocols :

  • Use fume hoods with ≥100 fpm face velocity for weighing and synthesis.
  • Implement real-time airborne monitoring (PID detectors) for difluoromethoxy vapors (TLV: 1 ppm).
  • Store under nitrogen at 4°C to prevent oxidation .

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